molecular formula C21H12Cl3F3N4O2 B11517343 3-chloro-N-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11517343
M. Wt: 515.7 g/mol
InChI Key: CFANVXVNBMFZFK-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 3-chloro-N-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

    Molecular Formula: CHClNO

    Molecular Weight: 372.254 g/mol

    CAS Number: 374679-83-1

This compound belongs to the pyrazolo[1,5-a]pyrimidine class and combines various functional groups, making it intriguing for research and applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions

    Common Reagents and Conditions: Specific reagents depend on the desired modification.

    Major Products: Diverse derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a scaffold for designing novel compounds.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Screening for drug candidates targeting specific pathways.

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

    Targets: Investigate interactions with proteins, enzymes, or receptors.

    Pathways: Explore how it affects cellular processes (e.g., signal transduction).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features.

    Similar Compounds: Explore related pyrazolo[1,5-a]pyrimidines (e.g., or ).

Properties

Molecular Formula

C21H12Cl3F3N4O2

Molecular Weight

515.7 g/mol

IUPAC Name

3-chloro-N-(3,4-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H12Cl3F3N4O2/c1-33-12-5-2-10(3-6-12)15-9-16(21(25,26)27)31-19(29-15)17(24)18(30-31)20(32)28-11-4-7-13(22)14(23)8-11/h2-9H,1H3,(H,28,32)

InChI Key

CFANVXVNBMFZFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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